molecular formula C14H21NO B1324167 2,4,4-Trimethylpentyl 2-pyridyl ketone CAS No. 898779-74-3

2,4,4-Trimethylpentyl 2-pyridyl ketone

Cat. No.: B1324167
CAS No.: 898779-74-3
M. Wt: 219.32 g/mol
InChI Key: BKDGDIQBNHZNMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,4-Trimethylpentyl 2-pyridyl ketone is an organochemical compound characterized by a ketone functional group bridging a 2-pyridyl aromatic ring and a branched 2,4,4-trimethylpentyl alkyl chain. Its molecular structure imparts unique physicochemical properties:

  • 2-Pyridyl group: The nitrogen-containing aromatic ring contributes to electronic effects, influencing reactivity in nucleophilic or electrophilic reactions.

This compound is structurally distinct from phosphonate esters (e.g., Bis(2,4,4-Trimethylpentyl) methylphosphonate, ) and piperidine derivatives (e.g., 2,2,6,6-tetramethylpiperidin-4-yl esters, ), which share substituent groups but differ in core functional groups.

Properties

IUPAC Name

3,5,5-trimethyl-1-pyridin-2-ylhexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11(10-14(2,3)4)9-13(16)12-7-5-6-8-15-12/h5-8,11H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDGDIQBNHZNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=CC=N1)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641997
Record name 3,5,5-Trimethyl-1-(pyridin-2-yl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-74-3
Record name 3,5,5-Trimethyl-1-(pyridin-2-yl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-Trimethylpentyl 2-pyridyl ketone can be achieved through various methods. One practical method involves the rapid synthesis of a 2-pyridyl ketone library in continuous flow, where 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones in good yield . This method is efficient and provides a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis under controlled conditions. The process typically includes the use of high-purity reagents and advanced equipment to ensure the quality and consistency of the final product. The production is carried out in cleanroom environments to meet stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethylpentyl 2-pyridyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Under reducing conditions, the carbonyl group can be converted to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions include oxides, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

Photoprotection

One of the notable applications of 2,4,4-trimethylpentyl 2-pyridyl ketone is in the formulation of photoprotective compositions. These compositions are designed to prevent skin damage caused by ultraviolet (UV) radiation. The compound acts as a chelating agent that can inhibit iron-catalyzed hydroxyl radical formation, which is crucial in mitigating oxidative stress induced by UV exposure.

Key Findings:

  • The compound has been shown to reduce skin wrinkle grades significantly in animal models, indicating its effectiveness in protecting against photoaging .
  • It is included in formulations alongside other chelating agents to enhance the stability and efficacy of sunscreens and topical applications.

Chelation Therapy

This compound is also utilized as a chelating agent in various therapeutic contexts. Its ability to bind metal ions makes it valuable for treating conditions related to metal toxicity.

Applications:

  • Iron Chelation: The compound exhibits properties that allow it to effectively bind excess iron in biological systems, thus preventing iron overload conditions such as hemochromatosis .
  • Therapeutic Compositions: It has been incorporated into formulations aimed at treating lipodermatosclerosis and other skin conditions associated with metal imbalances .

Organic Synthesis

In organic chemistry, this compound serves as a significant building block for synthesizing various derivatives and complex molecules.

Synthesis Processes:

  • The compound can be synthesized through reactions involving pyridones and hydroxyl-ammonium salts under basic conditions . This method allows for the production of derivatives that can be further modified for specialized applications.
  • Its derivatives have been explored for their potential use in pharmaceuticals and agrochemicals due to their biological activity .

Table: Summary of Applications and Findings

Application AreaDescriptionKey Findings/Research References
PhotoprotectionUsed in formulations to protect skin from UV damageSignificant reduction in skin wrinkles observed
Chelation TherapyEffective in binding excess iron and preventing toxicityDemonstrated efficacy in animal models
Organic SynthesisServes as a precursor for various chemical synthesesSynthesized via hydroxyl-ammonium salt reactions

Mechanism of Action

The mechanism of action of 2,4,4-Trimethylpentyl 2-pyridyl ketone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell growth or reduction of inflammation .

Comparison with Similar Compounds

Pyridyl Ketones with Shorter Alkyl Chains

Examples : 3-Acetylpyridine (methyl 3-pyridyl ketone), 4-Acetylpyridine (methyl 4-pyridyl ketone) .

Property 2,4,4-Trimethylpentyl 2-Pyridyl Ketone 3-Acetylpyridine
Molecular Weight (g/mol) ~263.4 (estimated) 121.14
Alkyl Chain Branched C8 (2,4,4-trimethylpentyl) Methyl (C1)
Solubility Likely low in water, high in organics Miscible in water
Applications Specialty synthesis, catalysts Flavorants, ligands

Key Differences :

  • The branched C8 chain in the target compound increases steric hindrance, reducing reactivity in nucleophilic additions compared to acetylpyridines .
  • Higher hydrophobicity (logP ~4.5 estimated) versus 3-acetylpyridine (logP ~0.5) suggests divergent applications in lipid-soluble formulations.

Piperidine and Phosphonate Derivatives with Shared Substituents

Examples :

  • Piperidine esters : 2,2,6,6-Tetramethylpiperidin-4-yl acetate, butyrate, etc. .
  • Phosphonate esters : Bis(2,4,4-Trimethylpentyl) methylphosphonate .
Property This compound Bis(2,4,4-Trimethylpentyl) methylphosphonate
Functional Group Ketone Phosphonate ester
Reactivity Electrophilic carbonyl Hydrolyzable P-O bonds
Stability Stable under neutral conditions Prone to hydrolysis in acidic/basic media

Key Differences :

  • The phosphonate ester’s P-O bonds enable applications as extractants or flame retardants, whereas the ketone’s carbonyl group is more suited for condensation reactions .
  • Piperidine derivatives (e.g., 2,2,6,6-tetramethylpiperidin-4-yl esters) exhibit radical stabilization, a property absent in the target compound .

Nicotine Derivatives and Heterocyclic Analogs

Examples : Nicotine (1-Methyl-2-(3-pyridyl)pyrrolidine) and its sulfate derivatives .

  • Structural Contrast : Nicotine’s pyrrolidine ring and 3-pyridyl group enable bioactivity (e.g., nicotinic receptor binding), whereas the target compound’s ketone and 2-pyridyl group lack such pharmacological relevance.
  • Electronic Effects : The 2-pyridyl group in the ketone exhibits stronger electron-withdrawing effects compared to nicotine’s 3-pyridyl substituent, altering redox behavior .

Biological Activity

2,4,4-Trimethylpentyl 2-pyridyl ketone (CAS No. 898779-74-3) is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H17_{17}NO
  • Molecular Weight : 205.28 g/mol

This compound features a ketone functional group attached to a pyridine ring, which contributes to its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antimicrobial properties against a range of pathogens. The presence of the pyridine moiety is believed to enhance its interaction with microbial cell membranes.
  • Anticancer Properties : Research has suggested that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. The ketone group is thought to play a crucial role in mediating these effects by forming reactive intermediates that can damage cellular components.

Antimicrobial Studies

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various derivatives of this compound. The results showed that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Compound DerivativeMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
64Escherichia coli
16Pseudomonas aeruginosa

These findings suggest that modifications to the structure can enhance antimicrobial potency.

Anticancer Activity

In another study focused on the anticancer potential of this compound, researchers investigated its effects on human breast cancer cell lines (MCF-7). The study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50_{50} value was determined to be approximately 25 µM after 48 hours of treatment. The mechanism was linked to the induction of oxidative stress and subsequent activation of apoptotic pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4,4-Trimethylpentyl 2-pyridyl ketone?

  • Methodological Answer : The compound can be synthesized via acylation or coupling reactions involving pyridine derivatives and 2,4,4-trimethylpentyl precursors. For example:

  • Heck Reaction : Utilize palladium-catalyzed cross-coupling to attach the pyridyl group to the ketone backbone, as demonstrated in analogous 2-pyridyl ketone syntheses .
  • Esterification : React 2-pyridyl carboxylic acid derivatives with 2,4,4-trimethylpentanol under acidic conditions, referencing phosphonate ester synthesis methods involving 2,4,4-trimethylpentyl groups .
  • Optimization : Adjust catalysts (e.g., Pd/C, acetic anhydride) and solvents (e.g., glacial acetic acid) to improve yield, as seen in acetylation protocols .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the pyridyl and branched alkyl moieties. Compare shifts with structurally similar compounds like 2,2-dimethylpropyl 2-pyridyl ketone .
  • Mass Spectrometry (MS) : Validate molecular weight (expected ~265 g/mol) via high-resolution MS.
  • Chromatography : Employ HPLC with UV detection (λ ~250–280 nm for pyridine absorption) to assess purity .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact, as recommended for pyridine derivatives .
  • Ventilation : Work in a fume hood due to potential volatility and inhalation risks.
  • Storage : Keep in airtight containers away from oxidizers, following guidelines for ketones and alkylpyridines .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Antifungal Assays : Adapt protocols from studies on 2-pyridyl ketones, such as broth microdilution against Candida albicans or Aspergillus fumigatus, with MIC (Minimum Inhibitory Concentration) determination .
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices .
  • Mechanistic Probes : Employ fluorescence-based assays to study interactions with fungal ergosterol biosynthesis pathways .

Q. How can contradictory data in biological activity studies be resolved?

  • Methodological Answer :

  • Cross-Validation : Replicate assays under standardized conditions (e.g., CLSI guidelines) to rule out variability in inoculum size or growth media .
  • Structural Analysis : Compare results with analogs like 2,2-dimethylpropyl 2-pyridyl ketone to identify activity trends linked to alkyl chain branching .
  • Stereochemical Considerations : Evaluate if isomerism (e.g., pyridyl substitution position) impacts activity, as seen in pyridine derivatives .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to fungal cytochrome P450 enzymes (e.g., CYP51), referencing pharmacophore models from pyridyl ketone studies .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes.
  • QSAR Modeling : Correlate alkyl chain length/branching with antifungal activity using datasets from related compounds .

Q. How can synthesis yield and selectivity be optimized for large-scale production?

  • Methodological Answer :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2) or organocatalysts to enhance coupling efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. acetic acid systems to balance reactivity and byproduct formation .
  • Purification Techniques : Use flash chromatography with gradients of ethyl acetate/hexane to isolate the product from regioisomers .

Q. What methodologies are recommended for environmental impact assessment of this compound?

  • Methodological Answer :

  • Biodegradation Studies : Follow OECD 301 guidelines to measure aerobic degradation in activated sludge.
  • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201), though preliminary data may be lacking .
  • Soil Mobility : Use column leaching experiments to evaluate adsorption coefficients (KdK_d), critical for environmental persistence analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.